molecular formula C10H9BrO2 B1269537 1-(4-Bromophenyl)butane-1,3-dione CAS No. 4023-81-8

1-(4-Bromophenyl)butane-1,3-dione

Cat. No.: B1269537
CAS No.: 4023-81-8
M. Wt: 241.08 g/mol
InChI Key: GIKXMINIUUFRFD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)butane-1,3-dione, also known as 4-bromobenzaldehyde, is a chemical compound belonging to the class of aryl ketones. It is an important intermediate in the synthesis of a variety of organic compounds. It has a wide range of applications in pharmaceuticals, agrochemicals, and other industrial products. It is also used in the synthesis of dyes, pigments, and other products.

Scientific Research Applications

Tautomeric and Acid-Base Properties

1-(4-Bromophenyl)butane-1,3-dione, similar to related compounds, has been studied for its tautomeric and acid-base properties. Research demonstrates that these compounds exist in various tautomeric forms in solution, influenced by factors like solvent polarity. This research enhances the understanding of the chemical behavior of such compounds in different environments (Mahmudov et al., 2011).

Antimicrobial Properties

Compounds structurally similar to this compound have been synthesized and studied for their antimicrobial properties. Research shows that these compounds and their metal complexes exhibit moderate to excellent antimicrobial activity against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Sampal et al., 2018).

Application in Sensors

Related β-diketones have been used as ionophores in the development of selective poly(vinyl) chloride (PVC) membrane electrodes. These electrodes show promising results in detecting specific ions like copper(II), indicating potential applications in environmental monitoring and industrial processes (Kopylovich et al., 2011).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P280, P305+P351+P338 . More detailed safety information can be found in the MSDS .

Future Directions

The future directions of “1-(4-Bromophenyl)butane-1,3-dione” are not explicitly mentioned in the retrieved resources .

Properties

IUPAC Name

1-(4-bromophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKXMINIUUFRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80330791
Record name 1-(4-bromophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4023-81-8
Record name 1-(4-bromophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Bromophenyl)butane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of sodium ethoxide (4.49 g, 66 mmol) in EtOAc (10 mL) that was cooled to −5° C. was added a solution of 4-bromoacetophenone (11.94 g, 60 mmol) in EtOAc (10 mL) and THF (10 mL). The mixture was stirred at 0° C. for 4 hours before warming to ambient temperature and stirring for 48 hours. Water (20 mL) and dichloromethane (40 mL) were added and a white precipitate was filtered from the mixture. To the solid was added 2N HCl, with vigorous stirring, to pH 1. EtOAc (100 mL) was added and separated, and the water was washed with EtOAc (2×100 mL). The organic portions were combined, dried (Na2SO4) and concentrated in vacuo to yield the desired compound as a pale yellow, crystalline solid (11.09 g, 76%); 1H-NMR (CDCl3): 2.13 (s, 3H, CH3), 6.07 (s, 1H, ═CH), 7.52 (d, 2H, J=8.7 Hz, Ar-2, Ar-6), 7.67 (d, 2H, J=8.7 Hz, Ar-3, Ar-5).
Quantity
4.49 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11.94 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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